

Comparative Analysis of JAK-IN-35 Off-Target Kinase Profile

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Compound of Interest

Compound Name: JAK-IN-35

Cat. No.: B1682784

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In the landscape of targeted therapies, the selectivity of kinase inhibitors is a critical determinant of both their efficacy and safety. This guide provides a comparative analysis of the off-target kinase profile of the hypothetical molecule, **JAK-IN-35**, against established Janus kinase (JAK) inhibitors: Ruxolitinib, Tofacitinib, and Fedratinib. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to better understand the selectivity landscape of JAK inhibitors.

Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC₅₀ in nM) of **JAK-IN-35** and comparator compounds against the JAK family of kinases and a selection of common off-target kinases. Lower IC₅₀ values indicate greater potency.

Kinase	JAK-IN-35 (Hypothetical)	Ruxolitinib	Tofacitinib	Fedratinib
JAK1	5	3.3[1][2]	112[3]	105
JAK2	2	2.8[1][2]	20[3]	3[4]
JAK3	50	428[2]	1[3]	>1000
TYK2	150	19[2]	>400	>1000
FLT3	>1000	>1000	>1000	15[5]
ROCK2	800	>1000	>1000	Not Reported
c-Kit	>5000	>4000[2]	Not Reported	Not Reported
BCR-ABL	>5000	>25000[2]	Not Reported	Not Reported

Experimental Protocols

The determination of a compound's kinase inhibition profile is a crucial step in its preclinical characterization. The data presented in this guide is based on established in vitro biochemical assays designed to measure the direct interaction of an inhibitor with a panel of purified kinases.

Biochemical Kinase Assay (Radiometric)

A radiometric kinase assay is a widely accepted gold-standard method for quantifying kinase activity and inhibition. This method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate by the kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases.

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase

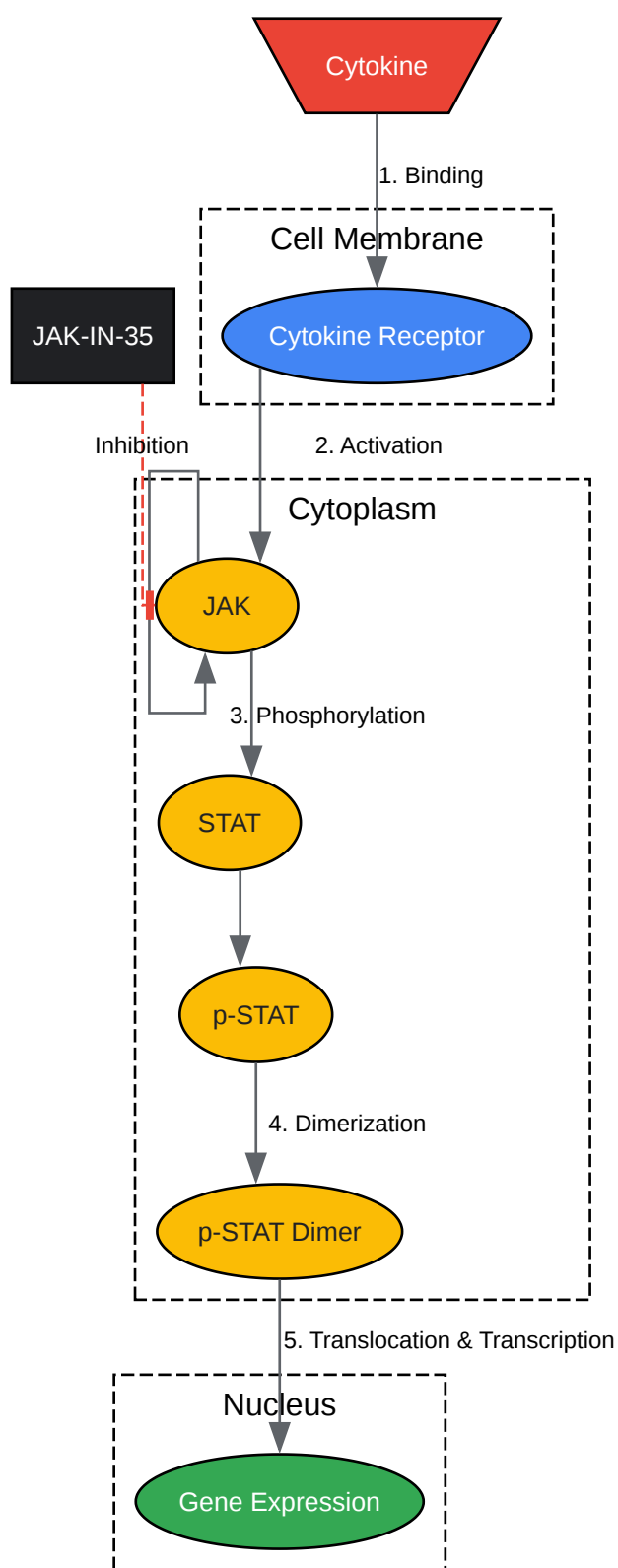
- [γ - ^{33}P]ATP (radiolabeled ATP)
- Assay buffer (typically containing Tris-HCl, MgCl_2 , DTT, and BSA)
- Test compounds (e.g., **JAK-IN-35**) dissolved in DMSO
- 96-well or 384-well microplates
- Filter mats or membranes
- Scintillation counter

Procedure:

- **Compound Preparation:** A serial dilution of the test compound is prepared in DMSO. These dilutions are then added to the assay plate wells. Control wells contain DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
- **Reaction Mixture Preparation:** The kinase, substrate, and assay buffer are combined to form a master mix.
- **Kinase Reaction Initiation:** The kinase reaction is initiated by adding the [γ - ^{33}P]ATP to the wells containing the test compound and the kinase/substrate master mix.
- **Incubation:** The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
- **Reaction Termination and Substrate Capture:** The reaction is stopped, and the phosphorylated substrate is captured on a filter mat. Unreacted [γ - ^{33}P]ATP is washed away.
- **Quantification:** The amount of radioactivity incorporated into the substrate on the filter mat is measured using a scintillation counter.
- **Data Analysis:** The raw data (counts per minute) are converted to percent inhibition relative to the controls. The IC_{50} value is then determined by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.

Signaling Pathway Visualization

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of JAK inhibitors. Off-target kinase activity can potentially modulate this and other pathways, leading to unforeseen biological consequences.



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Figure 1. The JAK-STAT signaling pathway and the inhibitory action of **JAK-IN-35**.

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